REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([C:10]#[N:11])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4]>C(O)(=O)C>[CH3:1][O:2][C:3]([C:5]1([CH2:10][NH2:11])[CH2:6][CH2:7][CH2:8][CH2:9]1)=[O:4]
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCCC1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CCCC1)C#N
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
Pt O2
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
absorbed on to an SCX column (3×50 g), which
|
Type
|
WASH
|
Details
|
was then washed with methanol
|
Type
|
WASH
|
Details
|
eluted with ammonia in methanol
|
Type
|
ADDITION
|
Details
|
Concentration of product containing fractions
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CCCC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.18 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |